Molecular Weight and Pharmacophore Differentiation: 2,3-Dimethoxybenzamide vs. Unsubstituted Parent Benzamide
The target compound (MW 385.4 g/mol) incorporates two methoxy substituents at the 2- and 3-positions of the benzamide ring, increasing molecular weight by approximately 60 g/mol relative to the unsubstituted parent compound N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide (MW 325.4 g/mol) . This modification introduces two additional hydrogen-bond acceptor sites and increases the calculated topological polar surface area (TPSA), parameters known to influence membrane permeability and target binding in 1,8-naphthyridine-based kinase inhibitor programs [1].
| Evidence Dimension | Molecular weight (g/mol) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW = 385.4 g/mol; 6 H-bond acceptors (3 from benzamide carbonyl + N atoms + 2 from methoxy oxygens) |
| Comparator Or Baseline | N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide (CAS 1021037-54-6): MW = 325.4 g/mol; 4 H-bond acceptors |
| Quantified Difference | ΔMW = +60.0 g/mol; ΔH-bond acceptors = +2 |
| Conditions | Calculated from molecular formula (C₂₃H₁₉N₃O₃ vs. C₂₁H₁₅N₃O); SMILES structural comparison |
Why This Matters
The additional methoxy groups alter physicochemical properties critical for both in vitro target engagement and in vivo drug-likeness, making the target compound a distinct chemical entity from the unsubstituted parent for procurement decisions.
- [1] Trivedi A, et al. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chem Biodivers. 2025. doi:10.1002/cbdv.202501396. PMID: 40853680. View Source
